molecular formula C17H26N2O2 B7558653 N-(1-benzylpiperidin-4-yl)-2-methoxy-2-methylpropanamide

N-(1-benzylpiperidin-4-yl)-2-methoxy-2-methylpropanamide

Cat. No. B7558653
M. Wt: 290.4 g/mol
InChI Key: IBVBENBNLAJQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-2-methoxy-2-methylpropanamide, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of chemicals. BZP was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, the focus of

Mechanism of Action

BZP acts as a stimulant by increasing the release of serotonin and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to insomnia, anxiety, and agitation. Long-term use of BZP has been associated with neurological damage and cognitive impairment.

Advantages and Limitations for Lab Experiments

BZP has been used in laboratory experiments to study its effects on neurotransmitter release and receptor binding. It has also been used to study its potential as a treatment for addiction and cognitive enhancement. However, the recreational use of BZP and its potential for abuse make it difficult to use in research and clinical settings.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. BZP has been shown to have a low potential for abuse and may be a safer alternative to traditional stimulants. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive decline associated with aging. Further research is needed to fully understand the potential benefits and risks of BZP in these contexts.

Synthesis Methods

BZP can be synthesized through a multi-step process starting with piperazine and benzyl chloride. The reaction yields N-N-(1-benzylpiperidin-4-yl)-2-methoxy-2-methylpropanamidezine, which can be further reacted with 2-methoxy-2-methylpropanoyl chloride to produce BZP.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep. BZP has also been studied for its potential as a cognitive enhancer and as a treatment for addiction.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,21-3)16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVBENBNLAJQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-methoxy-2-methylpropanamide

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